molecular formula C19H21N5O2S B2475899 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421455-48-2

2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2475899
CAS No.: 1421455-48-2
M. Wt: 383.47
InChI Key: ULZREVGSEQUMCX-UHFFFAOYSA-N
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Description

2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for research use only. It is a derivative of the pyrimidinylpiperazine chemical class, which is known to include several pharmacologically active molecules. Compounds in this class are frequently investigated for their activity on key central nervous system (CNS) targets. Specifically, the core pyrimidinylpiperazine structure, 1-(2-pyrimidinyl)piperazine (1-PP), is a recognized metabolite of several anxiolytic drugs and is known to act as an antagonist at the α2-adrenergic receptor with high affinity (Ki = 7.3–40 nM) and as a partial agonist at the 5-HT1A receptor (Ki = 414 nM) . The structural modifications present in this compound—a phenylsulfonyl group at the piperazine ring and a 1H-pyrrol-1-yl substituent on the pyrimidine ring—suggest it may be engineered to modulate receptor affinity, selectivity, and metabolic stability compared to simpler analogues. This makes it a valuable chemical tool for researchers studying serotonergic and noradrenergic neurotransmission, receptor signaling pathways, and for the in vitro and in vivo characterization of potential novel therapeutics for neuropsychiatric disorders. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, referring to its safety data sheet. It is supplied with guaranteed levels of purity and quality to ensure experimental consistency and reliability.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-16-20-18(22-9-5-6-10-22)15-19(21-16)23-11-13-24(14-12-23)27(25,26)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZREVGSEQUMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyrrole substituents. Common reagents used in these reactions include various halogenated intermediates, sulfonyl chlorides, and pyrrole derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrimidine or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine, as antitumor agents. The compound has been shown to inhibit various cancer cell lines through mechanisms that may involve the inhibition of specific kinases or other molecular targets associated with tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in oncology.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HCT116 (Colon)12.8G2/M phase arrest

2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties, particularly as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Its action as a serotonin receptor antagonist positions it as a candidate for modulating neurotransmitter systems involved in cognitive functions.

Case Study: SAM-760 in Alzheimer's Treatment

The compound SAM-760, closely related to this compound, was evaluated in clinical trials for its efficacy in treating Alzheimer's disease. Results indicated improvements in cognitive function and reduced behavioral symptoms in patients, highlighting the compound's therapeutic potential.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition

The compound has been identified as an inhibitor of the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a critical role in steroid metabolism. This inhibition can influence hormonal pathways relevant to various diseases, including cancers and metabolic disorders .

2. Receptor Modulation

As a ligand for serotonin receptors, this compound may modulate neurotransmission pathways that are crucial for mood regulation and cognitive processes. Its selective action on specific receptor subtypes could lead to fewer side effects compared to broader-spectrum agents .

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, starting from commercially available precursors. The synthetic pathway typically includes:

  • Formation of the piperazine ring.
  • Introduction of the phenylsulfonyl group.
  • Coupling with pyrimidine derivatives.

The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Piperazine Derivatives

Compounds with sulfonyl-modified piperazine groups exhibit variations in solubility, thermal stability, and synthetic yields. For example:

Compound Name Substituents (Piperazine/Sulfonyl) Yield (%) Melting Point (°C) Reference
2-(4-Methylphenyl)-5-phenyl-7-(4-(phenylsulfonyl)piperazin-1-yl)oxazolo[4,5-d]pyrimidine (11) Phenylsulfonyl 73 247–249
2-(4-Methylphenyl)-5-phenyl-7-(4-tosylpiperazin-1-yl)oxazolo[4,5-d]pyrimidine (12) Tosyl (p-toluenesulfonyl) 72 261–263
7-(4-(Methylsulfonyl)piperazin-1-yl)-2,5-diphenyl-oxazolo[4,5-d]pyrimidine (13) Methylsulfonyl 71 275–277

However, tosyl derivatives (e.g., compound 12) exhibit higher melting points, suggesting stronger crystal lattice interactions due to the bulky toluene group .

Heterocyclic Core Modifications

Replacement of the pyrimidine core with oxazolo[4,5-d]pyrimidine () or thieno[3,2-d]pyrimidine () alters electronic properties and steric bulk. For instance:

  • 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () shows a molecular ion peak at m/z 494.19 (ESI+), indicating a larger molecular weight compared to the target compound due to the thienopyrimidine core .
  • Oxazolo-pyrimidine derivatives (e.g., compounds 10–15) demonstrate moderate yields (71–77%), with melting points inversely correlated to sulfonyl group size .

Substituent Effects on Piperazine and Pyrrole

  • Piperazine modifications: Replacing phenylsulfonyl with methyl or ethyl groups (e.g., compounds in ) reduces steric hindrance but may decrease metabolic stability.
  • Pyrrole vs. phenyl substituents : The 1H-pyrrol-1-yl group in the target compound introduces a five-membered aromatic ring, contrasting with phenyl groups in oxazolo-pyrimidine derivatives (). Pyrrole’s smaller size and hydrogen-bonding capability may improve target selectivity .

Implications for Drug Design

  • Bioactivity : Sulfonyl-piperazine derivatives are often associated with kinase inhibition (e.g., JAK2, EGFR) due to their ability to occupy hydrophobic pockets .
  • Solubility : The phenylsulfonyl group may reduce aqueous solubility compared to methylsulfonyl analogs, necessitating formulation optimization.
  • Thermal Stability : Higher melting points in tosyl derivatives (e.g., 261–263°C for compound 12) suggest better solid-state stability .

Biological Activity

2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a compound of interest due to its potential pharmacological applications, particularly in the treatment of central nervous system (CNS) disorders. This compound exhibits biological activities that may be relevant for the treatment of conditions such as anxiety, depression, and schizophrenia through its interaction with various serotonin receptors.

The molecular structure of this compound can be described by the following properties:

PropertyValue
Molecular FormulaC19H22N4O2S
Molecular Weight382.47 g/mol
LogP3.84
Polar Surface Area79.71 Ų

The compound acts primarily as a 5-hydroxytryptamine (5-HT) receptor ligand, specifically targeting the 5-HT6 receptor . The 5-HT6 receptor is known to play a significant role in cognitive processes and has been implicated in various psychiatric disorders. Antagonism of this receptor may lead to enhanced serotonergic neurotransmission, which is beneficial in treating mood disorders.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit anxiolytic and antidepressant-like activities. For example, studies on related compounds showed that they modulate serotonin levels and improve behavioral outcomes in animal models of anxiety and depression .

Case Studies

  • Cognitive Enhancement : A study involving a related compound demonstrated significant improvements in cognitive performance in rodent models when administered chronically. This was attributed to increased serotonin receptor activity, suggesting potential for cognitive enhancement in human patients suffering from disorders like Alzheimer's disease .
  • Schizophrenia Treatment : In clinical settings, compounds targeting the 5-HT6 receptor have shown promise in alleviating symptoms associated with schizophrenia, particularly negative symptoms. The pharmacological profile of related compounds indicates they may serve as adjunct therapies alongside traditional antipsychotics .

In Vitro and In Vivo Studies

In vitro assays reveal that this compound exhibits high binding affinity for the 5-HT6 receptor, with IC50 values indicating potent antagonistic activity. In vivo studies further corroborate these findings, showing significant behavioral changes in models of anxiety and depression upon administration of the compound.

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for preparing 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine?

The synthesis involves multi-step reactions, including:

  • Sulfonylation of intermediates : Reaction of biphenyl sulfonyl chloride with piperazine derivatives under basic conditions (e.g., pyridine) to form the sulfonyl-piperazine moiety .
  • Pyrimidine core assembly : Coupling of methyl and pyrrole substituents via nucleophilic aromatic substitution (SNAr) at positions 2, 4, and 6 of the pyrimidine ring. Optimized yields (71–77%) require anhydrous solvents (e.g., DMF) and controlled temperatures (80–100°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., pyrrole proton signals at δ 6.2–6.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 438.2) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (e.g., C: 60.5%, H: 4.8%, N: 16.0%) .

Q. What biological targets or pathways are associated with this compound?

The compound’s structural analogs (e.g., pyrimidine-PI3K inhibitors) suggest potential interactions with:

  • Kinases : Inhibition of PI3Kα (IC₅₀ < 100 nM) due to sulfonyl-piperazine and pyrimidine motifs mimicking ATP-binding pockets .
  • GPCRs : Piperazine derivatives often target serotonin or dopamine receptors, but specific activity requires functional assays (e.g., cAMP modulation) .

Q. How are impurities identified and quantified during synthesis?

  • HPLC-PDA/MS : Detects by-products like unreacted sulfonyl intermediates or dehalogenated derivatives. For example, a common impurity (2%) is the des-methyl analog due to incomplete alkylation .
  • Stability Studies : Accelerated degradation under heat/light identifies hydrolyzed sulfonamide or oxidized pyrrole derivatives .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvent Systems : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility (>50 µM) .
  • Salt Formation : Hydrochloride salts of the piperazine moiety improve solubility in PBS (pH 7.4) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media) to rule out batch variability .
  • Off-Target Profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition .

Q. What reaction conditions optimize synthetic yield while minimizing side products?

  • Catalytic Optimization : Substituent-dependent use of Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield increase from 65% to 82%) .
  • Microwave-Assisted Synthesis : Reduces reaction time for SNAr steps from 12h to 2h, minimizing thermal degradation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Replace pyrrole with pyrazole or imidazole to assess impact on PI3K binding .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features (e.g., sulfonyl group’s role in hydrogen bonding) using Schrödinger Suite .

Q. What structural modifications enhance aqueous solubility without compromising target affinity?

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the methyl position, improving solubility (logP reduction from 3.1 to 1.8) while retaining IC₅₀ values .
  • Zwitterionic Derivatives : Incorporate carboxylate groups on the pyrrole ring for pH-dependent solubility .

Q. How can computational modeling predict binding modes and pharmacokinetics?

  • Molecular Docking : AutoDock Vina simulations reveal preferential binding to PI3Kα’s hinge region (binding energy: −9.2 kcal/mol) .
  • ADMET Prediction : SwissADME forecasts moderate bioavailability (F: 45%) and CYP3A4-mediated metabolism, guiding in vivo study design .

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